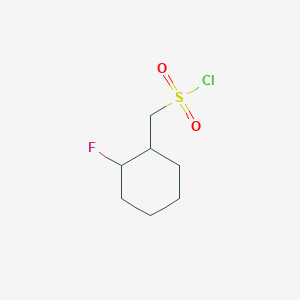

(2-Fluorocyclohexyl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Fluorocyclohexyl)methanesulfonyl chloride: is a chemical compound with the molecular formula C7H12ClFO2S and a molecular weight of 214.69 g/mol . It is characterized by the presence of a fluorine atom on the cyclohexyl ring and a methanesulfonyl chloride group attached to the ring. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of 2-fluorocyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (2-Fluorocyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Reduction Reactions: The compound can be reduced to (2-Fluorocyclohexyl)methanesulfonyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Reaction Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures.

Major Products:

Sulfonamide Derivatives: Formed by the reaction with amines

Sulfonate Ester Derivatives: Formed by the reaction with alcohols

Sulfonate Thioester Derivatives: Formed by the reaction with thiols

Wissenschaftliche Forschungsanwendungen

Chemistry: (2-Fluorocyclohexyl)methanesulfonyl chloride is used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into target molecules. It is also employed in the synthesis of various fluorinated compounds .

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It can be used to introduce fluorine atoms into biologically active molecules, potentially altering their properties and enhancing their activity .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). It is also used in the production of agrochemicals and specialty chemicals .

Wirkmechanismus

The mechanism of action of (2-Fluorocyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The fluorine atom on the cyclohexyl ring can influence the reactivity and stability of the compound, potentially enhancing its effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

- (2-Chlorocyclohexyl)methanesulfonyl chloride

- (2-Bromocyclohexyl)methanesulfonyl chloride

- (2-Iodocyclohexyl)methanesulfonyl chloride

Comparison: (2-Fluorocyclohexyl)methanesulfonyl chloride is unique due to the presence of the fluorine atom, which can impart different chemical and physical properties compared to its halogenated analogs. Fluorine is known for its high electronegativity and small size, which can influence the reactivity, stability, and biological activity of the compound .

Biologische Aktivität

(2-Fluorocyclohexyl)methanesulfonyl chloride is an organosulfur compound that has gained attention in chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The molecular formula of this compound is C7H10ClFOS, with a molecular weight of approximately 214.69 g/mol. It appears as a colorless to yellowish liquid and is soluble in various polar organic solvents, making it suitable for diverse chemical applications.

The biological activity of this compound primarily stems from its sulfonyl chloride group, which acts as an electrophile. This allows the compound to participate in nucleophilic substitution reactions with various biological molecules, potentially modifying their structure and function. The introduction of a fluorine atom enhances the lipophilicity and metabolic stability of the compound, which may improve its bioactivity compared to non-fluorinated analogs.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Biological Activity Description |

|---|---|---|

| This compound | 1781541-49-8 | Electrophilic behavior; potential pharmaceutical intermediate |

| (4-Fluorophenyl)methanesulfonyl chloride | 1783346-01-9 | Antibacterial properties; used in drug synthesis |

| (1-Fluorocyclohexyl)methanesulfonyl chloride | 1783346-01-9 | Reactivity with nucleophiles; potential therapeutic uses |

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, fluoroaryl derivatives have been shown to possess strong antibacterial properties against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition . These findings suggest that this compound may also exhibit similar antimicrobial effects, warranting further investigation.

Structure-Activity Relationship (SAR)

The incorporation of fluorine into the structure of methanesulfonyl compounds has been linked to enhanced biological activity. A study on fluoroarylbichalcophene derivatives demonstrated that the presence of fluorine improved their antibacterial efficacy significantly compared to non-fluorinated counterparts . This principle may apply similarly to this compound, where the fluorine substitution could enhance its interaction with biological targets.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Methanesulfonyl chlorides are known to be hazardous; they can cause severe skin burns and eye damage upon contact and may be harmful if inhaled or ingested . Safety precautions must be taken when handling this compound in laboratory settings.

Eigenschaften

IUPAC Name |

(2-fluorocyclohexyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClFO2S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUSJHLYKNVKMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.